N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-pyrazinecarbohydrazide
Description
N'-[(E)-1-(2,4-Dichlorophenyl)ethylidene]-2-pyrazinecarbohydrazide is a Schiff base derived from the condensation of 2-pyrazinecarbohydrazide with 1-(2,4-dichlorophenyl)ethanone. Its structure features a pyrazine core, a hydrazide linker, and a 2,4-dichlorophenyl substituent in an (E)-configuration. The compound has been characterized using spectroscopic techniques (IR, NMR) and single-crystal X-ray diffraction, confirming its planar geometry and intramolecular hydrogen bonding .
Properties
Molecular Formula |
C13H10Cl2N4O |
|---|---|
Molecular Weight |
309.15 g/mol |
IUPAC Name |
N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H10Cl2N4O/c1-8(10-3-2-9(14)6-11(10)15)18-19-13(20)12-7-16-4-5-17-12/h2-7H,1H3,(H,19,20)/b18-8+ |
InChI Key |
SXOBWPRWSZVWGQ-QGMBQPNBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NC=CN=C1)/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=NC=CN=C1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-pyrazinecarbohydrazide typically involves the reaction of 2,4-dichlorobenzaldehyde with 2-pyrazinecarbohydrazide under reflux conditions in ethanol . The reaction is catalyzed by a small amount of concentrated hydrochloric acid, which facilitates the formation of the hydrazone linkage . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-pyrazinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-pyrazinecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Pyrazole vs. Pyrazine Derivatives
- N′-[(E)-(2,4-Dichlorophenyl)methylene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide (): Replaces the pyrazine ring with a pyrazole core and introduces a thienyl group.
- N′-[(E)-1-(2-Chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide (): Similar to the above but substitutes the 2,4-dichlorophenyl group with a 2-chlorophenyl group. This reduces steric hindrance and alters lipophilicity (ClogP: 3.8 vs. 4.2 for the target compound) .
Triazole and Sulfanyl Modifications
- N′-[(E)-1-(2,4-Dichlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (): Incorporates a triazole-sulfanyl group, increasing molecular weight (478.39 g/mol vs. 323.14 g/mol for the target compound) and introducing hydrogen-bonding sites. The methoxyphenyl group enhances π-π stacking interactions, relevant in protein binding .
Substituent Variations
Chlorophenyl vs. Hydroxyphenyl Groups
- N′-[(E)-1-(2-Hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide (): Replaces the dichlorophenyl group with a hydroxyphenyl moiety. The hydroxyl group facilitates stronger hydrogen bonding (O–H⋯N interactions) but reduces lipophilicity (ClogP: 1.5 vs. 4.2 for the target compound), impacting membrane permeability .
- N′-[(E)-4-Bromobenzylidene]pyrazine-2-carbohydrazide (): Substitutes chlorine with bromine, increasing molecular polarizability and van der Waals interactions, which may enhance binding to hydrophobic enzyme pockets .
Long Alkyl Chains
Stereochemical and Crystallographic Insights
- The (E)-configuration of the imine group is conserved across analogs (e.g., ), stabilizing the planar structure via conjugation. X-ray studies reveal similar bond lengths (C=N: ~1.28 Å) and dihedral angles (<10° between aromatic rings), suggesting comparable rigidity .
- N′-[(E)-1-(4-Chlorobenzylidene)-2-phenylhydrazine (): Lacks the pyrazine ring but shares the dichlorophenyl group. Its asymmetric unit shows geometric variability, highlighting the role of substituents in crystal packing .
Biological Activity
N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-pyrazinecarbohydrazide, a compound with notable potential in medicinal chemistry, has garnered attention for its biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Name : this compound
- CAS Number : 315206-59-8
- Molecular Formula : C13H10Cl2N4O
This structure features a pyrazine ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, 2,4-dichlorobenzyl alcohol, a related compound, has been shown to effectively kill bacteria and viruses associated with throat infections . This suggests that the dichlorophenyl group may enhance the antimicrobial efficacy of the compound.
Anti-inflammatory Effects
Studies have indicated that derivatives of hydrazone compounds often display anti-inflammatory properties. For example, research on similar hydrazone derivatives has demonstrated their potential in reducing inflammation markers in vitro and in vivo models . The mechanism typically involves the inhibition of pro-inflammatory cytokines and modulation of immune responses.
Anticancer Potential
Emerging studies suggest that compounds containing the pyrazine moiety may possess anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways, including the modulation of cell cycle progression and signaling pathways .
Case Studies
-
Case Study on Anticancer Activity :
A study investigated the cytotoxic effects of various hydrazone derivatives on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against several cancer types, suggesting potential for further development into therapeutic agents . -
Case Study on Anti-inflammatory Activity :
Another research focused on the synthesis and evaluation of anti-inflammatory activity of hydrazone derivatives. The study found that specific substitutions on the hydrazone structure significantly influenced their anti-inflammatory potency, highlighting the importance of structural modifications for enhancing biological activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.
- Modulation of Cell Signaling Pathways : It can affect pathways related to apoptosis and cell proliferation.
- Direct Interaction with Microbial Targets : Similar compounds have been shown to disrupt microbial cell membranes or inhibit essential cellular functions.
Data Summary Table
| Property | Observation |
|---|---|
| Chemical Structure | This compound |
| CAS Number | 315206-59-8 |
| Molecular Weight | 295.15 g/mol |
| Antimicrobial Activity | Effective against various bacteria and viruses |
| Anti-inflammatory Activity | Reduces inflammation markers |
| Cytotoxicity | Potential anticancer activity |
Q & A
Basic Research Question
- 1H NMR : The E-configuration is confirmed by coupling constants (J ≈ 12–14 Hz) between the hydrazone N–H and adjacent protons. Aromatic protons from the 2,4-dichlorophenyl group appear as distinct doublets (δ 7.2–8.0 ppm).
- IR spectroscopy : Stretching vibrations for C=N (1600–1620 cm⁻¹) and N–H (3200–3300 cm⁻¹) confirm hydrazone formation.
- X-ray crystallography : Single-crystal analysis (e.g., triclinic P1 space group) resolves bond angles, dihedral distortions (e.g., 6.29° in related structures), and hydrogen-bonding networks (e.g., S(5)/S(6) ring motifs) .
What strategies resolve contradictory biological activity data observed in antimicrobial assays for this hydrazide derivative?
Advanced Research Question
Contradictions may arise from:
- Assay variability : Standardize protocols using Clinical and Laboratory Standards Institute (CLSI) guidelines.
- Microbial strain specificity : Test against isogenic mutants (e.g., efflux pump-deficient strains) to identify resistance mechanisms.
- Dose-response profiling : Determine minimum inhibitory concentrations (MICs) across a gradient (0.5–256 µg/mL) to assess potency thresholds.
Synergy studies with β-lactam antibiotics (e.g., ampicillin) or antifungals (e.g., fluconazole) can clarify mechanistic interactions .
How does the compound’s ability to form metal complexes influence its mechanism of action in biological systems?
Advanced Research Question
The hydrazide moiety acts as a bidentate ligand, chelating transition metals (e.g., Cu²⁺, Fe³⁺) to form stable complexes. These complexes may:
- Inhibit metalloenzymes : Disrupt active sites of bacterial cytochrome P450 or fungal lanosterol 14α-demethylase.
- Induce oxidative stress : Generate reactive oxygen species (ROS) via Fenton-like reactions.
Evidence from analogous compounds shows metal coordination alters antimicrobial efficacy by 2–4-fold .
What computational methods predict the binding affinity of this compound to potential protein targets?
Basic Research Question
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with fungal CYP51 or bacterial DNA gyrase.
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories.
- Pharmacophore modeling : Align pyrazine and dichlorophenyl groups with hydrophobic/electrostatic features of target active sites .
How can structure-activity relationship (SAR) studies enhance selectivity toward fungal vs. bacterial pathogens?
Advanced Research Question
- Pyrazine modification : Introduce electron-withdrawing groups (e.g., –NO₂) to boost antifungal activity.
- Dichlorophenyl substitution : Replace Cl with –CF₃ to improve lipophilicity and bacterial membrane penetration.
- 3D-QSAR analysis : Use Comparative Molecular Field Analysis (CoMFA) to correlate steric/electronic properties with MIC data from diverse microbial panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
